molecular formula C21H16Cl2N4O2 B2871532 5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-chlorophenyl)oxazole-4-carbonitrile CAS No. 903863-96-7

5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-chlorophenyl)oxazole-4-carbonitrile

Cat. No.: B2871532
CAS No.: 903863-96-7
M. Wt: 427.29
InChI Key: AERCNIBQBIZLAL-UHFFFAOYSA-N
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Description

5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-chlorophenyl)oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a 4-chlorophenyl group at position 2 and a piperazine ring at position 5, which is further functionalized with a 4-chlorobenzoyl moiety. The nitrile group at position 4 enhances its electronic properties, making it a candidate for pharmacological and materials science applications. Its molecular weight is 448.91 g/mol, as confirmed by screening data .

Properties

IUPAC Name

5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N4O2/c22-16-5-1-14(2-6-16)19-25-18(13-24)21(29-19)27-11-9-26(10-12-27)20(28)15-3-7-17(23)8-4-15/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERCNIBQBIZLAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=C(C=C3)Cl)C#N)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds to 5-(4-(4-chlorobenzoyl)piperazin-1-yl)-2-(4-chlorophenyl)oxazole-4-carbonitrile are summarized below, with key differences in substituents, physicochemical properties, and biological activities highlighted.

Table 1: Structural and Functional Comparison of Analogous Oxazole-4-carbonitrile Derivatives

Compound Name Benzoyl Substituent Oxazole Substituent Molecular Weight (g/mol) Key Properties/Activities Reference
This compound (Target Compound) 4-Cl 4-Cl-phenyl 448.91 Not explicitly reported; inferred stability from screening
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile 4-F 4-F-phenyl ~432.46* Enhanced electronegativity due to fluorine; potential for altered receptor binding
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile 3-Cl 2-furyl 436.87† Reduced aromaticity compared to phenyl; possible solubility differences
2-(4-chlorophenyl)-5-(1H-indol-3-yl)oxazole-4-carbonitrile (Compound 3r) N/A 4-Cl-phenyl + indol-3-yl ~349.80‡ Antifungal activity (IC₅₀ = 8.2 µM against C. albicans)

*Estimated by substituting Cl (35.45 g/mol) with F (19.00 g/mol).
†From screening data for a related compound .
‡Calculated based on molecular formula from .

Key Observations:

Halogen Substitution Effects: The fluorinated analog (4-F substituents) exhibits higher electronegativity compared to the target compound’s 4-Cl groups, which may influence electronic interactions in biological systems (e.g., hydrogen bonding or dipole moments) .

Aromatic Substituent Variations: Replacement of the 4-chlorophenyl group with a furan-2-yl moiety () reduces aromatic conjugation, likely decreasing lipophilicity and metabolic stability .

Physicochemical Properties :

  • The target compound’s molecular weight (448.91 g/mol) is higher than analogs with smaller substituents (e.g., furan or fluorine), which may impact bioavailability .
  • Absolute hardness (η) , a measure of electronic stability, is influenced by substituents. Chlorine’s higher electronegativity compared to fluorine or methoxy groups could increase η, enhancing resistance to electron transfer reactions .

Notes and Limitations

  • The comparisons above rely on structural inferences and data from analogous compounds; direct experimental studies on the target compound are needed to confirm properties like binding affinity or toxicity.
  • Tools like Multiwfn () could be employed for advanced electronic structure analysis to quantify substituent effects on reactivity or solubility .

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